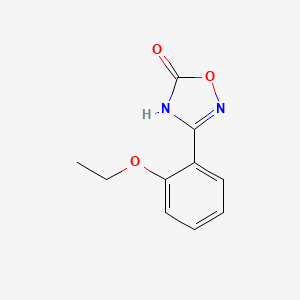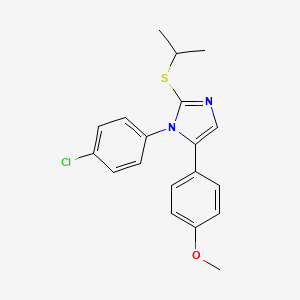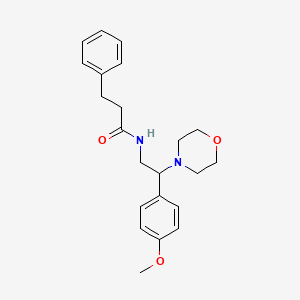
2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4Br2F3N . It is used in enantio- and diastereoselective addition reactions .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and a trifluoromethyl group. The average mass of the molecule is 318.917 Da, and the monoisotopic mass is 316.866241 Da .Chemical Reactions Analysis
2,4-Dibromoaniline, a similar compound, can be used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene . This reaction product is used as a ligand to prepare the bis-amido complex of Ti (IV) .Physical And Chemical Properties Analysis
The compound has a density of 2.0±0.1 g/cm³, a boiling point of 239.1±35.0 °C at 760 mmHg, and a flash point of 98.4±25.9 °C . It has a molar refractivity of 50.8±0.3 cm³, and a molar volume of 157.6±3.0 cm³ . The compound is insoluble in water .Aplicaciones Científicas De Investigación
Synthesis of Agrochemical Intermediates
2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline serves as an intermediate in the synthesis of high-efficiency, low-toxicity pesticides and new herbicides. Its role in agrochemical production highlights its significance in developing compounds aimed at enhancing agricultural productivity while minimizing environmental impact (Zhou Li-shan, 2002).
Nonlinear Optical (NLO) Materials
Research into the vibrational analysis of compounds similar to 2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline has indicated potential applications in nonlinear optical (NLO) materials. Studies combining experimental and theoretical vibrational analysis have shed light on the structural effects of substituent groups on aniline, influencing the NLO properties and applications of these materials in optical technologies (B. Revathi et al., 2017).
Improved Synthesis Processes
An improved synthesis process for 2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline, emphasizing its role as an important agrochemical intermediate, demonstrates optimization in production yielding products of high purity. This advancement supports the efficient and scalable production of agrochemicals and related compounds (Ding Zhi-yuan, 2011).
Transition Metal-Free Synthesis
Recent studies have developed transition metal-free methods for synthesizing anilines, including derivatives of 2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline. These methods offer a greener alternative to traditional metal-catalyzed processes, potentially reducing the environmental and health risks associated with heavy metal catalysts (M. Staudt et al., 2022).
Bioremediation of Chloroanilines
The bioremediation potential of compounds structurally related to 2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline has been explored in polluted aquifers. Research indicates that certain chloroanilines can be dehalogenated by microorganisms under methanogenic conditions, suggesting a pathway for the environmental detoxification of these compounds (E. Kuhn & J. M. Suflita, 1989).
Safety and Hazards
The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle the compound with protective gloves/clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .
Direcciones Futuras
The compound is used in enantio- and diastereoselective addition reactions . Future research could explore other potential applications and reactions involving this compound. It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from strong oxidizing agents .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might also interact with palladium catalysts in these reactions.
Mode of Action
Oxidative addition might occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in the synthesis of active agrochemical and pharmaceutical ingredients , suggesting that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
Compounds with similar structures have been used in the protection of crops from pests , suggesting that this compound might also have similar effects.
Action Environment
It’s worth noting that the compound should be stored in a cool place, away from strong oxidizing agents , indicating that certain environmental conditions could affect its stability.
Propiedades
IUPAC Name |
2,4-dibromo-6-chloro-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClF3N/c8-2-1-3(10)6(14)5(9)4(2)7(11,12)13/h1H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVWROHOOJHOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C(F)(F)F)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2778628.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2778630.png)


![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hexoxyphenyl)prop-2-enamide](/img/structure/B2778633.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-bromonicotinamide](/img/structure/B2778636.png)
![N-(benzo[d]thiazol-5-yl)propionamide](/img/structure/B2778637.png)
![N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778639.png)
![[2-(Butan-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2778642.png)

![(6-Ethoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2778645.png)
![3-methyl-N-[(3-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2778646.png)
